molecular formula C24H49NO B021267 Tetracosanamide CAS No. 103212-81-3

Tetracosanamide

Cat. No.: B021267
CAS No.: 103212-81-3
M. Wt: 367.7 g/mol
InChI Key: ZAYKUYSGARCXKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetracosanamide can be synthesized from lignoceric acid (tetracosanoic acid) through a series of chemical reactions. One common method involves the conversion of lignoceric acid to its corresponding acid chloride, followed by reaction with an amine to form the amide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Tetracosanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

Tetracosanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study the behavior of long-chain amides and their interactions with other molecules.

    Biology: this compound is studied for its role in cell membrane structure and function, particularly in relation to sphingolipids.

    Medicine: Research into its potential therapeutic applications includes its use as a biomarker for certain diseases and its role in cell signaling pathways.

    Industry: It is used in the development of cosmetics and skincare products due to its moisturizing properties.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    N-Tetracosanoylphytosphingosine: Another ceramide analog with similar properties and applications.

    Tetracosanoyl-sulfatide: A sulfatide derivative with distinct biological functions.

    N-(1-hydroxydodecan-2-yl)tetracosanamide: A ceramide mimetic with a different sphingosine backbone.

Uniqueness

This compound is unique due to its specific long-chain structure, which allows it to interact with cell membranes and sphingolipid pathways in a distinct manner. This makes it particularly valuable in research focused on lipid metabolism and cell signaling .

Biological Activity

Tetracosanamide, a long-chain fatty acid amide, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

This compound (C24H49NO) is a fatty acid amide derived from tetracosanoic acid. Its structure consists of a long hydrophobic carbon chain with an amide functional group, which contributes to its bioactivity. The compound exhibits properties that make it suitable for various pharmacological applications.

Anticancer Activity

Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study reported IC50 values ranging from 0.19 to 35.4 µM against cell lines such as K562 (chronic myeloid leukemia), MCF-7 (breast cancer), and A549 (lung carcinoma) . The mechanisms underlying these effects may involve the induction of apoptosis and disruption of cellular signaling pathways.

Cell Line IC50 (µM)
K5620.19
MCF-714.0
A54922.1

Immunosuppressive Activity

This compound has also demonstrated immunosuppressive properties, particularly in inhibiting T-lymphocyte proliferation. In vitro assays revealed IC50 values between 0.84 and 0.95 µM, suggesting potential applications in managing autoimmune diseases .

Antimicrobial Activity

The compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, it showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating its potential as an antimicrobial agent .

Case Studies

  • Cytotoxicity Against Cancer Cell Lines : A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including MCF-7 and K562. The results indicated that this compound significantly inhibited cell growth at low concentrations, highlighting its potential as a therapeutic agent in oncology .
  • Immunosuppressive Effects : In another investigation, this compound was tested for its ability to suppress T-cell activation in vitro. The findings suggested that it could be beneficial in conditions requiring immune modulation, such as organ transplantation or autoimmune disorders .
  • Antimicrobial Efficacy : A study assessed the antimicrobial activity of this compound against several bacterial strains. The results demonstrated notable antibacterial effects, particularly against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential use in treating resistant infections .

The biological activity of this compound can be attributed to several mechanisms:

  • Induction of Apoptosis : this compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Cell Proliferation : By interfering with cellular signaling pathways, this compound can inhibit the proliferation of both cancerous and immune cells.
  • Antimicrobial Action : The long hydrophobic chain allows this compound to disrupt bacterial membranes, leading to cell lysis.

Properties

IUPAC Name

tetracosanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H49NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h2-23H2,1H3,(H2,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAYKUYSGARCXKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H49NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70571696
Record name Tetracosanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70571696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103212-81-3
Record name Tetracosanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70571696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetracosanamide
Reactant of Route 2
Tetracosanamide
Reactant of Route 3
Reactant of Route 3
Tetracosanamide
Reactant of Route 4
Reactant of Route 4
Tetracosanamide
Reactant of Route 5
Tetracosanamide
Reactant of Route 6
Tetracosanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.